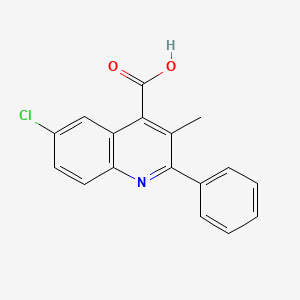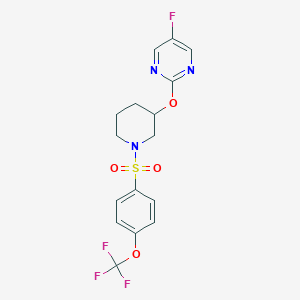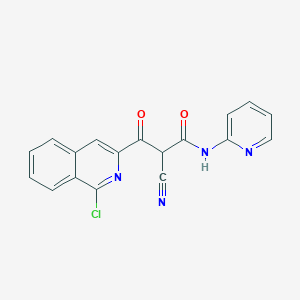
6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 154869-06-4. It has a molecular weight of 297.74 and its IUPAC name is 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H12ClNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 315°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline and its derivatives, including “6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid”, play a major role in the field of medicinal chemistry . They are vital scaffolds for leads in drug discovery .
Biological and Pharmaceutical Activities
Quinoline derivatives have shown substantial biological activities . They have been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound due to its versatile applications in these fields .
Antibacterial Activity
Quinoline has been found to have antibacterial activity . This suggests that “6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” could potentially be used in the development of new antibacterial drugs .
Antifungal Activity
Quinoline also exhibits antifungal activity . This implies that “6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” could be used in the creation of new antifungal medications .
Antimalarial Activity
Quinoline is known for its antimalarial activity . Therefore, “6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” could potentially be used in the development of new antimalarial drugs .
Anti-inflammatory and Analgesic Activities
Quinoline has been found to have anti-inflammatory and analgesic activities . This suggests that “6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” could potentially be used in the development of new anti-inflammatory and analgesic drugs .
Anticancer Activity
Quinoline derivatives have been evaluated for treating osteoarthritis and are amino-acetamide inhibitors of aggrecanase-2 . This suggests that “6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” could potentially be used in the development of new anticancer drugs .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZCTMBUDWLODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)
![4-methoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2613045.png)
![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)
![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)
![1-{1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2613054.png)

![2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2613056.png)
![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2613057.png)
